
3-Isocyanatopropyltriethoxysilane
Overview
Description
3-Isocyanatopropyltriethoxysilane (CAS: 24801-88-5; molecular formula: C10H21NO4Si) is an organosilane compound characterized by dual reactive groups: an isocyanate (-NCO) and triethoxysilyl (-Si(OCH2CH3)3). This bifunctional structure enables covalent bonding between organic polymers and inorganic substrates, making it a critical coupling agent in materials science. Its molecular weight is 247.36 g/mol, with a density of 0.990 g/mL, boiling point of 130°C at 20 mmHg, and refractive index of 1.4190 at 20°C .
Preparation Methods
Urea-Mediated Synthesis Method
Reaction Mechanism
The urea-mediated synthesis of 3-isocyanatopropyltriethoxysilane proceeds via a two-step mechanism:
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Deamination : 3-Aminopropyltriethoxysilane reacts with urea at elevated temperatures (65–95°C) under vacuum (-0.08 to -0.09 MPa). This step eliminates ammonia gas, forming an intermediate carbamate derivative .
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Cyclization and Isocyanate Formation : The carbamate intermediate undergoes thermal decomposition in the presence of a catalyst (e.g., anhydrous copper sulfate), releasing carbon dioxide and yielding the final isocyanate product .
The overall reaction is represented as:
3 \uparrow + \text{CO}2 \uparrow
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
Parameter | Optimal Range | Impact on Reaction Efficiency |
---|---|---|
Temperature | 75–95°C | Higher temperatures accelerate deamination but risk side reactions |
Vacuum Pressure | -0.085 MPa | Facilitates ammonia removal, shifting equilibrium toward products |
Reaction Time | 6–10 hours | Ensures complete conversion of urea |
Urea-to-Silane Molar Ratio | 1:1 | Stoichiometric balance minimizes residues |
Catalyst Concentration | 0.5–1.0 wt% CuSO<sub>4</sub> | Enhances cyclization kinetics without over-catalyzing side reactions |
Industrial trials using these conditions report yields of 97.6% with product purity ≥98.4% .
Industrial-Scale Production
Large-Batch Protocol
A representative industrial process involves:
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Reactor Setup : A 2L mechanically stirred reactor equipped with vacuum and temperature control.
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Charging Reactants : 3-Aminopropyltriethoxysilane (3.0 mol), urea (3.0 mol), methyl sulfoxide (650 g), and trimethyl orthoacetate (20 g) are combined .
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Deamination Phase : The mixture is heated to 90–95°C under -0.085 MPa vacuum for 9 hours, with continuous ammonia evacuation.
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Catalyst Addition : Anhydrous copper sulfate (3.2 g) is introduced to initiate cyclization.
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Acid Quenching : Sulfuric acid (98%) diluted in dimethyl sulfoxide (DMSO) is added dropwise over 4.5 hours at 75–80°C to neutralize residual amines and stabilize the isocyanate group .
Purification and Isolation
Post-reaction, the crude product is filtered under nitrogen pressure to remove catalyst residues. Vacuum distillation at 100–120°C (1–5 mmHg) isolates this compound as a colorless liquid. The use of methyl sulfoxide as a solvent reduces viscosity, enabling efficient phase separation and minimizing thermal degradation .
Comparative Analysis of Synthesis Pathways
While the urea method dominates industrial production, alternative routes face significant limitations:
Method | Advantages | Disadvantages | Industrial Viability |
---|---|---|---|
Urea-Mediated | High yield (97.6%), low cost | Requires vacuum equipment | High |
Phosgene-Based | Rapid reaction kinetics | Toxicity risks, costly waste disposal | Low |
Carbamate Route | Mild conditions | Low scalability, high solvent usage | Moderate |
The urea method’s compatibility with green chemistry principles—such as solvent-free operation and catalyst recyclability—positions it as the preferred choice for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives.
Common Reagents and Conditions
Moisture: For hydrolysis reactions.
Amines and Alcohols: For substitution reactions.
Major Products
Silanols: Formed during hydrolysis.
Urea and Carbamate Derivatives: Formed during substitution reactions.
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Isocyanatopropyltriethoxysilane has the molecular formula and a molecular weight of approximately 247.37 g/mol. The compound features an isocyanate group (-N=C=O), which can react with active hydrogen atoms present in amines, alcohols, and thiols to form stable urea and urethane linkages. Upon exposure to moisture, it hydrolyzes to form silanols, which can further condense into siloxane networks, enhancing the stability and functionality of immobilized biomolecules .
Scientific Research Applications
The versatility of this compound allows for a wide range of applications across various scientific domains:
Chemistry
- Immobilization : Utilized as a bifunctional reagent for immobilizing cellulose derivatives onto silica matrices, generating chiral stationary phases for chromatographic applications.
- Synthesis : Employed in the synthesis of luminescent hybrid materials through modification processes .
Biology
- Biomolecule Attachment : Facilitates the attachment of enzymes or antibodies to silica surfaces, enhancing their stability and activity.
- Cell Culture : Improves cell adhesion and proliferation when used to modify surfaces for cell culture applications.
Medicine
- Nanoparticle Catalysts : Used in the preparation of nanoparticle-supported oxime palladacycle catalysts for Suzuki-Miyaura cross-coupling reactions, demonstrating its role in advanced medicinal chemistry .
Industry
- Adhesion Promotion : Acts as an adhesion promoter in the production of hybrid organic/inorganic urethanes and polymer surfaces, enhancing adhesion to glass, metal, and other inorganic substrates .
- Coatings : Functions as a crosslinker for one-part moisture-curable urethane adhesives, sealants, and coatings, providing thermal and chemical stability .
Case Study 1: Functionalization of Wood
A study investigated the functionalization of maritime pine sapwood using this compound. The research demonstrated the formation of urethane linkages that significantly improved the wood's resistance to moisture and decay while enhancing mechanical properties .
Case Study 2: Waterborne UV-Curable Polyurethane
In another study, researchers synthesized waterborne UV-curable polyurethanes modified with side-chain this compound. The results indicated improved mechanical properties and enhanced adhesion characteristics compared to unmodified systems .
Mechanism of Action
The primary mechanism of action involves the hydrolysis of 3-Isocyanatopropyltriethoxysilane in the presence of moisture to form silanols. These silanols can then react with themselves to produce siloxanes, which are responsible for the compound’s adhesive and coupling properties . The isocyanate group can also react with nucleophiles, such as amines, to form stable urea linkages .
Comparison with Similar Compounds
Functional Group Reactivity and Selectivity
Table 1: Comparison of Organosilanes by Functional Group and Reactivity
Key Findings :
- Reactivity : The isocyanate group in this compound reacts selectively with amines or hydroxyls, forming stable urea/urethane bonds. In contrast, GPTMS relies on epoxide ring-opening, which requires catalysts like acids or bases . Methacrylate silanes (e.g., MoPTMS) exhibit lower reactivity than acrylates but dominate in photopolymerizable systems .
- Hydrolysis Rate : Triethoxysilyl groups hydrolyze slower than trimethoxysilyl analogs (e.g., 3-Isocyanatopropyltrimethoxysilane), allowing better control in sol-gel processes .
Table 2: Application-Specific Performance Metrics
Key Findings :
- Toxicity : this compound is avoided in biomedical coatings (e.g., chitosan-Ti implants) due to toxicity, unlike glutaraldehyde crosslinkers .
- Adhesion Strength : In zirconia implants, silane systems containing this compound achieve bond strengths of 18–22 MPa, comparable to GPTMS-based primers .
- Thermal Stability : Urea linkages from isocyanate reactions exhibit superior thermal stability (decomposition >250°C) vs. ester linkages in methacrylate silanes .
Structural and Economic Considerations
Biological Activity
3-Isocyanatopropyltriethoxysilane (IPTES) is a bifunctional silane compound with significant implications in various biochemical and biomedical applications. Its unique structure allows it to engage in multiple chemical reactions, particularly involving active hydrogen atoms, making it a versatile reagent in the modification of biomaterials and surfaces.
Chemical Structure : The molecular formula of this compound is , with a molecular weight of approximately 247.37 g/mol. The compound features an isocyanate group (-N=C=O) that can react with nucleophiles, such as amines and alcohols, to form stable urea and urethane linkages.
Mechanism of Action : IPTES primarily acts through the formation of silanols upon hydrolysis, which can further condense to create siloxane networks. This process enhances the stability and functionality of biomolecules immobilized on surfaces. The isocyanate group facilitates covalent bonding with proteins, influencing their activity and stability by altering their conformation or by immobilizing them onto surfaces for various applications .
Cellular Effects
Research indicates that IPTES enhances cell adhesion and proliferation when used to modify surfaces for cell culture. Its ability to form stable bonds with extracellular matrix components improves the biocompatibility of materials used in biomedical applications. Additionally, IPTES can influence cellular signaling pathways, potentially affecting gene expression and metabolic processes within cells .
Biochemical Pathways
The compound participates in significant biochemical pathways involving hydrolysis and condensation reactions. The ethoxysilyl groups hydrolyze in aqueous environments, yielding silanols that can form siloxane bonds, critical for creating stable networks on inorganic substrates. These reactions are essential for understanding the reactivity and stability of IPTES in various biochemical applications .
Case Studies
- Wood Modification : A study investigated the chemical modification of maritime pine sapwood using IPTES. The formation of urethane linkages was confirmed via Fourier-transform infrared (FTIR) spectroscopy, demonstrating the compound's efficacy in enhancing the properties of natural materials through chemical grafting .
- Nanoporous Materials in Cancer Therapy : IPTES has been utilized to functionalize mesoporous silica nanoparticles (MSNs) for drug delivery systems targeting lung cancer cells. This functionalization improves the interaction between therapeutic agents and target cells, showcasing its potential in enhancing drug efficacy in cancer therapies .
- Bioinks for 3D Bioprinting : IPTES has been explored as a silylation reagent for creating hybrid bioinks suitable for 3D bioprinting applications. The cytocompatibility of these bioinks was demonstrated by successfully embedding mouse mesenchymal stem cells, indicating that IPTES can facilitate the development of viable tissue engineering scaffolds .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.37 g/mol |
Boiling Point | 130°C at 20 mmHg |
Density | 0.990 g/mL |
Flash Point | 80°C |
Purity | 94.50% |
Q & A
Basic Research Questions
Q. What are the standard synthesis methods and characterization techniques for 3-isocyanatopropyltriethoxysilane (IPTS)?
IPTS is typically synthesized via the reaction of 3-chloropropyltriethoxysilane with potassium cyanate or through isocyanate-functionalization of organosilanes. Characterization involves:
- FTIR : Identification of isocyanate (-NCO, ~2270 cm⁻¹) and ethoxy (-Si-O-C, ~1080 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR to confirm molecular structure (e.g., ethoxy protons at δ 1.2 ppm and isocyanate carbons at δ 120-130 ppm) .
- TGA : Thermal stability analysis, showing decomposition above 200°C .
Q. How does IPTS function as a coupling agent in surface modification?
IPTS bridges organic and inorganic phases via two reactive groups:
- Ethoxy silanes : Hydrolyze in moisture to form silanol (-Si-OH), which condenses with hydroxylated surfaces (e.g., glass, metals) .
- Isocyanate group : Reacts with amines, alcohols, or urethanes to covalently link polymers or biomolecules . Optimal performance requires pH control (acidic/neutral) and solvent selection (e.g., anhydrous toluene) to prevent premature hydrolysis .
Q. What safety protocols are critical when handling IPTS in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant suits, and goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.01 ppm recommended) .
- Storage : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. How can IPTS enhance flame retardancy in polymer composites?
IPTS contributes to intumescent coatings via sol-gel processes, forming ceramic-phosphorus-silicon char layers during combustion. Key steps:
- Hybridization : Co-condensation with tetraethoxysilane (TEOS) and phosphorus precursors (e.g., DOPO-HQ) creates thermally stable networks .
- Char analysis : FTIR and SEM reveal Si-O-Si and phosphosilicate structures that reduce heat release rates (HRR) by 30–40% . Limitations include suboptimal UL-94 ratings (e.g., V-2 at 40 wt% loading) due to poor dispersion in hydrophobic matrices .
Q. What role does IPTS play in improving high-voltage lithium-ion battery electrolytes?
IPTS acts as an electrolyte additive (1–2 wt%) in LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cells, enhancing stability via:
- SEI formation : Reacts with LiPF₆ to generate LiF and siloxane layers, suppressing cathode dissolution at >4.3 V .
- Cycling performance : Reduces capacity fade from 25% to 12% over 200 cycles at 1C rate . Synergy with fluorinated solvents (e.g., FEC) further improves ionic conductivity .
Q. How can contradictory data on IPTS effectiveness in composite materials be resolved?
Discrepancies in flame retardancy or adhesion often arise from:
- Concentration thresholds : Optimal loading varies by matrix (e.g., 5–10 wt% in polyurethane vs. 20–30 wt% in epoxy) .
- Processing conditions : Incomplete hydrolysis in humid environments reduces silanol availability for bonding .
- Analytical methods : XPS depth profiling or ToF-SIMS can clarify interfacial bonding vs. bulk effects .
Q. What strategies optimize IPTS integration in biofunctionalized coatings for sensors?
For biosensors (e.g., histidinemia detection), IPTS enables covalent immobilization of enzymes/probes:
- Surface activation : Plasma treatment increases substrate hydroxyl groups for silanol bonding .
- Controlled grafting : Use DMF/water mixtures (3:1 v/v) to balance hydrolysis and isocyanate reactivity, minimizing aggregation .
- Stability testing : Accelerated aging (85°C/85% RH) confirms retention of >90% activity after 30 days .
Properties
IUPAC Name |
triethoxy(3-isocyanatopropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPKMWIYVTFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=C=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
153487-51-5 | |
Record name | Silane, triethoxy(3-isocyanatopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153487-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4038847 | |
Record name | (3-Isocyanatopropyl)triethoxysilane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
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Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
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Record name | 3-Isocyanatopropyltriethoxysilane | |
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CAS No. |
24801-88-5 | |
Record name | (3-Isocyanatopropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24801-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethoxy(3-isocyanatopropyl)silane | |
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Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
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Record name | (3-Isocyanatopropyl)triethoxysilane | |
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Record name | Triethoxy(3-isocyanatopropyl)silane | |
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Record name | TRIETHOXY(3-ISOCYANATOPROPYL)SILANE | |
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Retrosynthesis Analysis
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